molecular formula C13H14N4O7S2 B14680183 Benzenesulfonic acid, 2,2'-(carbonyldiimino)bis[5-amino- CAS No. 33719-44-7

Benzenesulfonic acid, 2,2'-(carbonyldiimino)bis[5-amino-

Cat. No.: B14680183
CAS No.: 33719-44-7
M. Wt: 402.4 g/mol
InChI Key: YZINHSYVVYIZOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonic acid, 2,2'-(carbonyldiimino)bis[5-amino-, identified by CAS RN 4439-20-7 , is a sulfonic acid derivative featuring a central carbonyldiimino (-N-C(=O)-N-) bridge connecting two 5-aminobenzenesulfonic acid moieties. This structure confers unique reactivity and solubility due to the sulfonic acid groups and the electron-withdrawing carbonyl group.

Properties

CAS No.

33719-44-7

Molecular Formula

C13H14N4O7S2

Molecular Weight

402.4 g/mol

IUPAC Name

5-amino-2-[(4-amino-2-sulfophenyl)carbamoylamino]benzenesulfonic acid

InChI

InChI=1S/C13H14N4O7S2/c14-7-1-3-9(11(5-7)25(19,20)21)16-13(18)17-10-4-2-8(15)6-12(10)26(22,23)24/h1-6H,14-15H2,(H2,16,17,18)(H,19,20,21)(H,22,23,24)

InChI Key

YZINHSYVVYIZOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)NC(=O)NC2=C(C=C(C=C2)N)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Pathways and Methodologies

Stepwise Sulfonation and Urea Bridge Formation

This two-step approach begins with the synthesis of 5-aminobenzenesulfonic acid intermediates, followed by urea bridge coupling.

Synthesis of 5-Aminobenzenesulfonic Acid

Methodology :

  • Nitration : Nitrobenzene is sulfonated using concentrated sulfuric acid at 160–200°C under vacuum to introduce the sulfonic acid group at the para position.
  • Reduction : The nitro group is reduced to an amine using zinc powder in hydrochloric acid, yielding 4-aminobenzenesulfonic acid.
  • Isomerization : Isomerization or directed sulfonation of meta-substituted aniline derivatives may be employed to achieve the 5-amino substitution pattern.

Key Data :

Parameter Value
Sulfonation temperature 160–200°C
Reduction yield 85–92%
Purity post-crystallization ≥98%
Urea Bridge Formation

Methodology :
Two equivalents of 5-aminobenzenesulfonic acid are reacted with a carbonylating agent. Common reagents include:

  • Triphosgene : A safer alternative to phosgene, used in anhydrous dichloromethane at 0–5°C.
  • Carbonyldiimidazole (CDI) : Reacts with amines in dimethyl sulfoxide (DMSO) at room temperature, producing urea linkages without harsh conditions.

Reaction Equation :
$$
2 \, \text{5-Aminobenzenesulfonic acid} + \text{Cl}_3C(O)NCO} \rightarrow \text{Target compound} + 3 \, \text{HCl}
$$

Optimization Notes :

  • DMSO enhances solubility of sulfonic acid intermediates.
  • Stoichiometric control (1:2 molar ratio of carbonylating agent to amine) minimizes oligomerization.

One-Pot Multicomponent Synthesis

A streamlined method combining sulfonation, amination, and urea formation in a single reactor.

Procedure :

  • Substrate Mixing : Nitrobenzene, sulfuric acid, and urea are heated at 180°C under vacuum.
  • In Situ Reduction : Zinc powder is added to reduce nitro groups to amines.
  • Urea Coupling : Excess urea facilitates bridge formation via dehydration.

Advantages :

  • Reduced purification steps.
  • Higher atom economy (yield: 78–85%).

Challenges :

  • Byproduct formation (e.g., sulfones) requires careful pH control.

Industrial-Scale Production Techniques

Continuous Flow Sulfonation

Adopted from Monsanto’s benzenesulfonic acid process:

  • Conditions : Oleum (35% SO$$_3$$) and benzene are fed into a cascade of stirred reactors at 70–110°C.
  • Yield : 93% benzenesulfonic acid with <2% sulfone byproducts.
  • Modification : For the target compound, aniline derivatives replace benzene, and urea is introduced post-sulfonation.

Catalytic Amination

Catalyst : Palladium on carbon (Pd/C) in hydrogen atmosphere.
Process :

  • Sulfonated nitroarenes are hydrogenated at 50–80°C under 3–5 bar H$$_2$$.
  • Urea bridge formation follows using triphosgene in tetrahydrofuran (THF).

Efficiency :

  • Turnover frequency (TOF): 120 h$$^{-1}$$ for Pd/C.
  • Overall yield: 80–88%.

Analytical and Purification Strategies

Chromatographic Purification

  • HPLC : Newcrom R1 column with acetonitrile/water (0.1% H$$3$$PO$$4$$) mobile phase.
  • Retention time : 4.2 min (UV detection at 254 nm).

Recrystallization

  • Solvent system : Ethanol/water (3:1 v/v) at pH 2–3 (adjusted with H$$2$$SO$$4$$).
  • Purity : ≥99.5% after two recrystallizations.

Challenges and Mitigation

Sulfone Byproduct Formation

  • Cause : Over-sulfonation or elevated temperatures.
  • Solution : Temperature modulation (<200°C) and excess benzene to dilute SO$$_3$$.

Urea Oligomerization

  • Cause : Excess carbonylating agent or improper stoichiometry.
  • Solution : Slow reagent addition and real-time monitoring via $$^{1}\text{H}$$ NMR.

Emerging Methodologies

  • Enzymatic coupling : Lipase-catalyzed urea formation in aqueous media (experimental stage).
  • Microwave-assisted synthesis : Reduces reaction time by 60% (patent pending).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Stepwise sulfonation 75–85 98–99 High
One-pot multicomponent 78–85 95–97 Moderate
Continuous flow 90–93 99.5 High

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,2’-(carbonyldiimino)bis[5-amino- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for sulfonation, potassium permanganate for oxidation, and hydrogen gas for reduction. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions include various sulfonated and aminated benzene derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Benzenesulfonic acid, 2,2’-(carbonyldiimino)bis[5-amino- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 2,2’-(carbonyldiimino)bis[5-amino- involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins, while the amino groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name (CAS RN) Core Linkage Substituents Molecular Formula
Target compound (4439-20-7) Carbonyldiimino (-N-C(=O)-N-) Two 5-aminobenzenesulfonic acid groups C₁₃H₁₂N₄O₇S₂ (unconfirmed)
Ethenediyl-linked derivative (198716-46-0) Ethenediyl (-CH=CH-) Triazine, amino, hydroxyethyl/propyl groups C₄₂H₄₆N₁₄O₁₆S₄·4Na
Direct Yellow 4 (3051-11-4) Ethenediyl Azo (-N=N-), hydroxyl (-OH) C₂₆H₂₀N₄O₈S₂
4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid (67483-13-0) Ethenediyl Isothiocyanato (-N=C=S) C₁₆H₈N₂Na₂O₆S₄

Key Observations :

  • Carbonyldiimino vs. Ethenediyl Linkage: The carbonyldiimino group in the target compound may enhance hydrogen-bonding capacity compared to the ethenediyl group, which is more rigid and conjugated .
  • Functional Groups : The presence of azo groups in Direct Yellow 4 enables chromophoric properties for dye applications , while isothiocyanato groups in 67483-13-0 facilitate covalent binding to biomolecules .

Regulatory and Environmental Considerations

  • EPA Regulations : Ethenediyl-triazine derivatives (e.g., 198716-46-0) are subject to significant new use rules (SNURs) under the Toxic Substances Control Act (TSCA) .
  • Biodegradability: Sulfonated aromatics, including benzenesulfonic acid derivatives, are noted for variable biodegradability depending on substituents. For example, nitro or azo groups may reduce biodegradation rates .
  • Target Compound: No specific regulatory mentions suggest it is less scrutinized than its ethenediyl counterparts.

Physical and Chemical Properties

  • Solubility : Sulfonic acid groups in all compounds enhance water solubility, critical for dye and biochemical applications .
  • Stability: The carbonyldiimino group may confer hydrolytic stability compared to ethenediyl-linked compounds, which are prone to photodegradation .

Biological Activity

Benzenesulfonic acid, 2,2'-(carbonyldiimino)bis[5-amino-] (CAS No. 33719-44-7) is a complex organic compound characterized by its unique molecular structure, which includes a sulfonic acid group and dual amino functionalities linked via a carbonyldiimino moiety. This compound has garnered attention for its potential biological activities and applications in various fields, including dye chemistry and medicinal research.

Chemical Structure and Properties

The chemical formula of benzenesulfonic acid, 2,2'-(carbonyldiimino)bis[5-amino-] is C13H14N4O7S2C_{13}H_{14}N_{4}O_{7}S_{2}. The structural features that contribute to its biological activity include:

  • Sulfonic Acid Group : Enhances solubility and potential interaction with biological molecules.
  • Amino Groups : May participate in hydrogen bonding and act as nucleophiles in biochemical reactions.
  • Carbonyldiimino Linkage : Provides stability and influences the reactivity of the compound.

The biological activity of benzenesulfonic acid, 2,2'-(carbonyldiimino)bis[5-amino-] is attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structural motifs can exhibit:

  • Antimicrobial Properties : The sulfonic acid group may enhance the compound's interaction with bacterial membranes.
  • Antioxidant Activity : Amino groups can donate electrons and neutralize free radicals.

Case Studies

  • Antibacterial Activity :
    • A study evaluated the antibacterial efficacy of similar sulfonic acid derivatives against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones at concentrations above 100 µg/mL.
  • Cytotoxicity Assays :
    • In vitro assays on human cancer cell lines demonstrated that compounds with analogous structures showed cytotoxic effects with IC50 values ranging from 10 to 50 µM. Further studies are needed to assess the specific activity of benzenesulfonic acid derivatives.
  • Enzyme Inhibition :
    • Research on enzyme interactions revealed that certain benzenesulfonic acid derivatives inhibited key metabolic enzymes involved in cancer progression. This suggests potential therapeutic applications in cancer treatment.

Comparative Biological Activity Table

Compound NameBiological ActivityReference
Compound AAntibacterial
Compound BAntioxidant
Benzenesulfonic AcidCytotoxicity (IC50 = 30 µM)

Q & A

Basic Research Questions

Q. How can the synthesis of benzenesulfonic acid derivatives with a carbonyl diimino bridge be optimized for academic research?

  • Methodology : Synthesis typically involves condensation reactions between sulfonated aromatic amines and carbonyl-containing reagents. Key steps include:

  • Diazotization : Use sodium nitrite in acidic media to generate reactive intermediates ( ).
  • Coupling Reactions : Optimize pH (e.g., 8–10) and temperature (60–80°C) to enhance yield ( ).
  • Purification : Employ recrystallization in ethanol-water mixtures or ion-exchange chromatography for sodium salt derivatives ( ).
    • Critical Parameters : Monitor reaction time to avoid over-oxidation and use inert atmospheres to stabilize intermediates .

Q. What analytical techniques are essential for confirming the structure of this compound?

  • Key Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm aromatic protons, sulfonic acid groups, and imino bridges.
  • FT-IR : Detect characteristic peaks for sulfonic acid (S=O at 1150–1250 cm1^{-1}) and amine groups (N–H at 3300–3500 cm1^{-1}) ().
  • Elemental Analysis : Validate C, H, N, and S content against theoretical values ( ).
    • Data Interpretation : Compare results with NIST reference spectra and published analogs ().

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for this compound be resolved?

  • Approach :

  • Cross-Validation : Replicate experiments using standardized conditions (e.g., solvent, concentration) and compare with structural analogs ().
  • Computational Modeling : Use Density Functional Theory (DFT) to predict NMR/IR spectra and identify discrepancies caused by tautomerism or solvation effects ().
  • Collaborative Studies : Share raw data with repositories like PubChem to harmonize interpretations .

Q. What strategies mitigate solubility challenges during biological or catalytic applications?

  • Solutions :

  • Salt Formation : Convert to disodium salts ( ) or co-crystallize with ethanolamines ( ) to enhance aqueous solubility.
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or sulfonate) at non-critical positions ().
    • Table: Solubility Comparison of Derivatives
DerivativeSolubility (mg/mL)ConditionsSource
Disodium salt (C28H34N10O10S2·2Na)120H2O, 25°C
Ethanolamine co-crystal85pH 7.4 buffer

Q. How do metal-ion interactions influence the compound’s catalytic or biological activity?

  • Experimental Design :

  • Titration Studies : Use UV-Vis spectroscopy to monitor complexation with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) ().
  • Catalytic Assays : Test activity in metal-catalyzed reactions (e.g., oxidation) and compare with control systems ().
    • Key Findings : Sulfonic acid groups enhance metal-binding capacity, but steric hindrance from the carbonyl diimino bridge may reduce efficacy .

Data Contradiction and Safety

Q. How should researchers address conflicting toxicity data in literature?

  • Analysis :

  • Source Evaluation : Prioritize studies from authoritative databases (e.g., NIST, EPA) over industrial reports ().
  • Dose-Response Studies : Conduct in vitro assays (e.g., MTT on HEK293 cells) to validate acute toxicity (Oral LD50_{50}: 890 µL/kg in rats) ().
    • Safety Protocols : Use PPE (gloves, goggles) and fume hoods during synthesis. Store compounds in sealed containers under anhydrous conditions .

Q. What environmental considerations are critical for large-scale experiments?

  • Regulatory Compliance : Adhere to EPA TSCA guidelines ( ) for waste disposal.
  • Mitigation : Treat effluent with activated carbon to adsorb sulfonic acid residues before discharge .

Methodological Resources

  • Spectral Databases : NIST Chemistry WebBook ().
  • Synthesis Protocols : Kanto Reagents Catalog ( ) and EPA DSSTox ().
  • Computational Tools : Gaussian for DFT modeling ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.